molecular formula C15H19NO4 B11720632 6,7-Dimethoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidin]-4-one

6,7-Dimethoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidin]-4-one

Cat. No.: B11720632
M. Wt: 277.31 g/mol
InChI Key: YZNGBJNAUHZZOM-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3,4-dihydrospiro[1-benzopyran-2,4’-piperidin]-4-one is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of methoxy groups at the 6 and 7 positions of the benzopyran ring, and a spiro linkage to a piperidinone moiety. The compound’s molecular formula is C15H19NO4, and it has a molecular weight of 277.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-3,4-dihydrospiro[1-benzopyran-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common method involves the condensation of 6,7-dimethoxy-1-tetralone with piperidine derivatives under acidic conditions. The reaction is often carried out in the presence of a catalyst such as polyphosphoric acid (PPA) to facilitate the formation of the spiro linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3,4-dihydrospiro[1-benzopyran-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the piperidinone moiety can be reduced to form alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzopyran derivatives.

Scientific Research Applications

6,7-Dimethoxy-3,4-dihydrospiro[1-benzopyran-2,4’-piperidin]-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-3,4-dihydrospiro[1-benzopyran-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-3,4-dihydrospiro[1-benzopyran-2,4’-piperidin]-4-one is unique due to its spiro structure, which imparts specific chemical and biological properties. The presence of both methoxy groups and the spiro linkage makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

6,7-dimethoxyspiro[3H-chromene-2,4'-piperidine]-4-one

InChI

InChI=1S/C15H19NO4/c1-18-13-7-10-11(17)9-15(3-5-16-6-4-15)20-12(10)8-14(13)19-2/h7-8,16H,3-6,9H2,1-2H3

InChI Key

YZNGBJNAUHZZOM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)CC3(O2)CCNCC3)OC

Origin of Product

United States

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